molecular formula C24H23ClN2O3 B389728 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Cat. No.: B389728
M. Wt: 422.9g/mol
InChI Key: FJONWGZRKCILRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methyl acetoacetate under acidic conditions to yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Medicine

Preliminary studies indicate that this compound may have therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction is mediated by the compound’s quinoline core and the functional groups attached to it, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(3-nitrophenyl)acrylate
  • 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide stands out due to its unique quinoline core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23ClN2O3/c1-14-21(24(29)27-17-6-3-4-9-20(17)30-2)22(15-10-12-16(25)13-11-15)23-18(26-14)7-5-8-19(23)28/h3-4,6,9-13,22,26H,5,7-8H2,1-2H3,(H,27,29)

InChI Key

FJONWGZRKCILRU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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